Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
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Overview
Description
Sofosbuvir Ethyl Ester is a prodrug of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir Ethyl Ester is metabolized in the body to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir Ethyl Ester involves several key steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . One of the synthetic routes includes the lithium diisopropylamide (LDA)-promoted aldol addition of ethyl 2-fluoropropanoate to ®-glyceraldehyde acetonide, followed by resolution and downstream purification to isolate the desired stereoisomer .
Industrial Production Methods: Industrial production of Sofosbuvir Ethyl Ester involves large-scale synthesis techniques that ensure high yield and purity. Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals, including Sofosbuvir Ethyl Ester .
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . The phosphoramidate moiety of sofosbuvir is metabolized to a phosphate group in vivo through a series of chemical and enzymatic reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of Sofosbuvir Ethyl Ester include lithium diisopropylamide (LDA), ethyl 2-fluoropropanoate, and ®-glyceraldehyde acetonide . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield .
Major Products Formed: The major product formed from the synthesis of Sofosbuvir Ethyl Ester is the active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase .
Scientific Research Applications
Sofosbuvir Ethyl Ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antiviral therapies for hepatitis C . Additionally, it serves as a model compound for studying nucleotide analogs and their mechanisms of action .
Mechanism of Action
Sofosbuvir Ethyl Ester is a prodrug that is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (GS-461203), which acts as a defective substrate for the HCV NS5B RNA-dependent RNA polymerase . This inhibition prevents the replication of the hepatitis C virus, leading to a sustained virologic response .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Sofosbuvir Ethyl Ester include other nucleotide analogs such as ribavirin, remdesivir, and daclatasvir .
Uniqueness: Sofosbuvir Ethyl Ester is unique due to its high barrier to the development of resistance and its ability to achieve a sustained virologic response with minimal side effects . Unlike other antiviral agents, it specifically targets the HCV NS5B RNA-dependent RNA polymerase, making it highly effective in treating hepatitis C .
Properties
Molecular Formula |
C21H27FN3O9P |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1 |
InChI Key |
HRGZELWFPQCNNG-LHGNKGQLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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